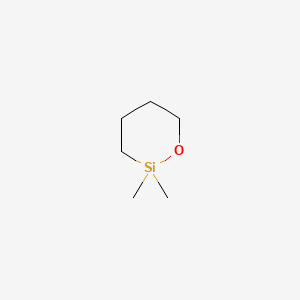

1,1-DIMETHYL-1-SILA-2-OXACYCLOHEXANE

Description

Contextualization within Six-Membered Silicon-Oxygen Heterocyclic Chemistry

Six-membered heterocycles are cyclic compounds containing atoms of at least two different elements in a ring. wikipedia.orgnih.gov Their chemistry is a vast and crucial area of organic chemistry, with applications in pharmaceuticals and materials science. nih.govnumberanalytics.com The introduction of a silicon atom and an oxygen atom into a six-membered ring creates a class of compounds known as oxasilacyclohexanes. These organosilicon heterocycles exhibit distinct properties compared to their all-carbon counterparts, the cyclohexanes. The presence of the silicon-oxygen (Si-O) bond, a key feature of these molecules, imparts unique chemical and physical characteristics.

The reactivity and stability of six-membered heterocycles are significantly influenced by the nature of the heteroatoms they contain. numberanalytics.com In the case of oxasilacyclohexanes, the polar Si-O bond and the longer silicon-carbon (Si-C) and silicon-oxygen (Si-O) bond lengths, relative to carbon-carbon (C-C) and carbon-oxygen (C-O) bonds, lead to distinct conformational preferences and reaction pathways. These structural and electronic perturbations make six-membered silicon-oxygen heterocycles an area of active research, as they can serve as building blocks for more complex molecular architectures and materials.

Nomenclature and Structural Classification of Oxasilacyclohexanes

The systematic naming of heterocyclic compounds is governed by the Hantzsch-Widman nomenclature system, which provides a consistent method for identifying their structure. wikipedia.orgquimicaorganica.org This system utilizes prefixes to denote the heteroatoms present, followed by a stem that indicates the ring size and degree of saturation.

For the compound , the name 1,1-Dimethyl-1-sila-2-oxacyclohexane is derived as follows:

Prefixes: "Sila-" indicates the presence of a silicon atom, and "oxa-" indicates an oxygen atom. wikipedia.orgquimicaorganica.org According to IUPAC priority rules, "oxa-" precedes "sila-". wikipedia.org

Locants: The numbers "1" and "2" specify the positions of the silicon and oxygen atoms within the ring, respectively. Numbering begins at the heteroatom of highest priority (oxygen) and proceeds around the ring to give the other heteroatom the lowest possible number. However, the convention for silanes often places silicon at position 1.

Parent Ring: "-cyclohexane" indicates a six-membered saturated ring. In the context of Hantzsch-Widman nomenclature for a six-membered saturated ring containing silicon, the stem "-inane" is used. quimicaorganica.org

Substituents: "1,1-Dimethyl-" signifies that two methyl groups are attached to the silicon atom at position 1.

An alternative and equally valid systematic name is 2,2-Dimethyl-1-oxa-2-silacyclohexane , where the numbering starts from the oxygen atom. Another systematic name is 2,2-dimethyloxasilinane . msu.edu Structurally, these compounds are classified as saturated six-membered organosilicon heterocycles containing an endocyclic Si-O bond.

Foundational Research Interest and Scope of Investigation

The foundational research interest in this compound lies in its utility as a model system for detailed structural and conformational analysis. Understanding the three-dimensional arrangement of the atoms in the ring and the energetic barriers to conformational changes is crucial for predicting the compound's reactivity and its interactions with other molecules.

A significant area of investigation has been the determination of its stable conformations. Through a combination of experimental techniques and theoretical calculations, researchers have explored the potential chair, boat, and twist-boat conformations of the oxasilacyclohexane ring. A key study employed matrix isolation infrared absorption spectroscopy and Raman spectroscopy, alongside ab initio and Density Functional Theory (DFT) calculations, to investigate the conformational landscape of this compound. lu.selu.se This research confirmed the existence of a single stable chair-type conformer for the molecule. lu.selu.se

The scope of investigation for this compound primarily revolves around its synthesis, spectroscopic characterization, and its use as a chemical intermediate. wikipedia.org The detailed knowledge gained from studying this relatively simple molecule provides a solid foundation for the design and synthesis of more complex silicon-containing heterocycles with potential applications in medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄OSi |

| Molecular Weight | 130.26 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 137.2 °C at 760 mmHg |

| Density | 0.86 g/cm³ |

| Refractive Index | 1.427 |

| Flash Point | 25 °C |

This table is interactive. You can sort the data by clicking on the column headers.

Table 2: Spectroscopic Data References for this compound

| Spectroscopic Technique | Key Findings/Reference |

|---|---|

| Infrared (IR) Spectroscopy | Used in conformational analysis, confirming a chair-type conformer. lu.selu.se |

| Raman Spectroscopy | Employed in structural studies across different temperatures and phases. lu.selu.se |

This table is interactive. You can sort the data by clicking on the column headers.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyloxasilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OSi/c1-8(2)6-4-3-5-7-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUHERHJSPPFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064018 | |

| Record name | 1-Oxa-2-silacyclohexane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5833-47-6 | |

| Record name | 2,2-Dimethyl-1-oxa-2-silacyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5833-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxa-2-silacyclohexane, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005833476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxa-2-silacyclohexane, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Oxa-2-silacyclohexane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1-oxa-2-silacyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,1 Dimethyl 1 Sila 2 Oxacyclohexane and Analogues

Cyclization Strategies and Precursor Chemistry

The formation of the 1,1-Dimethyl-1-sila-2-oxacyclohexane ring system heavily relies on cyclization strategies, where a linear precursor molecule is induced to form a cyclic structure. The design and chemistry of these precursors are critical to the success of the synthesis.

Acid-Catalyzed Intramolecular Cyclization (Backbiting Reactions)

A primary method for synthesizing this compound involves an acid-catalyzed intramolecular cyclization. This type of reaction is often referred to as a "backbiting" reaction, where a functional group at one end of a molecule attacks an electrophilic center within the same molecule.

The synthesis can be achieved starting from a specifically functionalized linear siloxane, such as 1,3-bis(γ-hydroxybutyl)tetramethyldisiloxane researchgate.netgelest.com. This precursor contains two terminal hydroxyl (-OH) groups separated by a flexible tetramethyldisiloxane linker. The mechanism involves the protonation of the siloxane oxygen atom under acidic conditions, making the silicon atoms more electrophilic. Subsequently, one of the terminal hydroxyl groups acts as a nucleophile, attacking one of the silicon atoms. This intramolecular nucleophilic attack results in the cleavage of the Si-O-Si bond of the disiloxane (B77578) and the formation of a new, more stable six-membered ring structure, yielding this compound. The other portion of the precursor is eliminated as a silanol (B1196071), which may undergo further condensation reactions. The hydroxyl groups on the precursor are known to be reactive and can undergo condensation reactions to form stable linkages .

Table 1: Properties of Precursor and Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

|---|---|---|---|

| 1,3-bis(γ-hydroxybutyl)tetramethyldisiloxane | C₁₂H₃₀O₃Si₂ | 278.54 | Hydroxyl (-OH), Disiloxane (Si-O-Si) |

| This compound | C₆H₁₄OSi | 130.26 | Oxasilacycloalkane |

While acid catalysis is effective for cyclization, the stability of the final product, this compound, under these conditions is a critical consideration. The compound is listed as being incompatible with acids nih.gov. Prolonged exposure to acidic environments can lead to the degradation of the molecule, potentially through the hydrolysis of the silicon-oxygen bond within the ring. This can result in the formation of organic acid vapors upon decomposition, indicating that careful control of reaction conditions is necessary to ensure the integrity of the cyclic product nih.gov.

Multistep Synthetic Routes to Oxasilacycloalkanes

Beyond single-step cyclizations, oxasilacycloalkanes can be constructed through more elaborate multistep synthetic pathways. These routes offer greater control and flexibility, allowing for the synthesis of more complex or substituted analogues. A multistep synthesis involves a sequence of reactions to build a target molecule from simpler, commercially available starting materials beilstein-journals.orgnih.gov. The design of such a sequence often employs retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors beilstein-journals.org.

For an oxasilacycloalkane like this compound, a hypothetical multistep route could involve the following sequence:

Hydrosilylation: Reaction of a suitable diene (e.g., 1,5-hexadiene) with a hydrosilane (e.g., dimethylchlorosilane) in the presence of a platinum catalyst. This step forms a linear chloro-functionalized silane (B1218182).

Hydrolysis: The resulting chlorosilane is carefully hydrolyzed to form a silanol-functionalized intermediate.

Intramolecular Cyclization: The final ring-closing step can be induced, often under conditions that favor intramolecular condensation between the terminal alkene (or a derivative) and the silanol group, to form the six-membered ring.

This approach, while more complex, allows for the introduction of various functionalities at different stages of the synthesis. The integration of multiple reaction steps into a continuous-flow process can enhance efficiency and safety by avoiding the isolation of potentially unstable intermediates beilstein-journals.org.

Table 2: Illustrative Multistep Synthesis Pathway

| Step | Reaction Type | Starting Material | Key Reagent | Intermediate/Product |

|---|---|---|---|---|

| 1 | Hydrosilylation | 1,5-Hexadiene | Dimethylchlorosilane, Pt Catalyst | (6-Chlorohexyl)dimethylsilane |

| 2 | Functional Group Conversion | (6-Chlorohexyl)dimethylsilane | Water/Base | (6-Hydroxyhexyl)dimethylsilanol |

| 3 | Intramolecular Cyclization | (6-Hydroxyhexyl)dimethylsilanol | Acid/Base Catalyst | 1,1-Dimethyl-1-sila-2-oxacycloheptane* |

*Note: Example illustrates the principle; starting materials would be adjusted for the specific six-membered ring.

Catalytic Approaches in Organosilicon Ring Synthesis

Catalysis, particularly biocatalysis, offers mild and selective alternatives to traditional synthetic methods. Enzymes can operate under ambient conditions and often provide exquisite control over the reaction, which is highly valuable in complex syntheses.

Enzyme-Mediated Hydrolysis and Condensation

Recent advancements have demonstrated the potential of enzymes to catalyze key reactions in organosilicon chemistry. Research has shown that enzymes like lipases and proteases can facilitate the formation of siloxane (Si-O-Si) bonds under mild, in vitro conditions nih.gov. This process typically involves the enzyme-catalyzed hydrolysis of an alkoxysilane to a silanol, followed by the selective condensation of the silanol intermediates to form a siloxane bond nih.govscholaris.ca.

Specifically, immobilized Candida antarctica lipase (B570770) B (CALB) has been effectively used to synthesize silicone-containing polyesters via transesterification with α,ω-bis(hydroxyalkyl)-terminated polydimethylsiloxanes rsc.org. This precedent suggests that a similar enzymatic intramolecular condensation of a precursor like 1,3-bis(γ-hydroxybutyl)tetramethyldisiloxane is a feasible green-chemistry route to this compound. Furthermore, engineered cytochrome P450 enzymes have been developed that can selectively oxidize Si-H bonds to form silanols without the problematic side-reaction of disiloxane formation, offering a clean biocatalytic route to key synthetic precursors nih.gov.

Table 3: Enzymes in Organosilicon Synthesis

| Enzyme Class | Specific Enzyme Example | Catalyzed Reaction | Relevance |

|---|---|---|---|

| Lipase | Candida antarctica lipase B (CALB) | Hydrolysis, Condensation, Transesterification | Forms siloxane bonds and esters from hydroxyalkyl-terminated siloxanes scholaris.carsc.org |

| Protease | Trypsin | Hydrolysis of alkoxysilanes, Condensation of silanols | Catalyzes siloxane bond formation nih.gov |

| Monooxygenase | Cytochrome P450 | Selective oxidation of hydrosilanes to silanols | Provides clean synthesis of silanol precursors nih.gov |

Trypsin-Catalyzed Processes for Organosilicon Molecule Formation

While the direct application of trypsin for the synthesis of this compound is not prominently documented in scientific literature, the broader field of enzymatic catalysis offers valuable insights into the formation of organosilicon molecules. Enzymes, particularly lipases and silicateins, have demonstrated significant potential in catalyzing the formation of Si-O bonds, which are central to the structure of the target compound.

Lipases, such as Candida antarctica lipase B (CALB), are well-regarded for their ability to catalyze esterification and transesterification reactions under mild conditions. These enzymes can facilitate the synthesis of silicone aromatic polyesters through the transesterification of dimethyl terephthalate (B1205515) with α,ω-bis(hydroxyalkyl)-terminated poly(dimethylsiloxane) in toluene. This process highlights the capability of lipases to mediate the formation of ester linkages involving silicon-containing precursors.

Silicateins, enzymes discovered in marine sponges, are known to catalyze both the hydrolysis and condensation of silyl (B83357) ethers. These enzymes play a crucial role in the natural formation of silica (B1680970) structures and have been harnessed for the biocatalytic manipulation of organosilyl ethers. Research has shown that silicatein-α can catalyze the condensation of silanols and alcohols to form silyl ethers, demonstrating a direct enzymatic route to the Si-O-C bond characteristic of this compound. The catalytic activity of silicatein relies on a catalytic triad, similar to that found in serine proteases like trypsin, which facilitates nucleophilic attack on the silicon atom.

Although trypsin is a protease that primarily catalyzes the hydrolysis of peptide bonds, the fundamental principles of its catalytic mechanism, involving a serine nucleophile, are analogous to the mechanisms employed by lipases and silicateins in the formation of ester and silyl ether bonds. This suggests a theoretical potential for engineered trypsin or other hydrolases to be adapted for the synthesis of sila-lactones, though this remains an area for future exploration.

Table 1: Enzymes in Organosilicon Synthesis

| Enzyme | Substrate(s) | Product(s) | Reaction Type |

| Candida antarctica Lipase B (CALB) | Dimethyl terephthalate, α,ω-bis(hydroxyalkyl)-terminated poly(dimethylsiloxane) | Silicone aromatic polyesters | Transesterification |

| Silicatein-α | Silanols, Alcohols | Silyl ethers | Condensation |

Palladium-Catalyzed Strategies for Silicon-Containing Cyclic Compounds

Palladium catalysis has emerged as a powerful and versatile tool for the construction of silicon-containing heterocycles, including structures analogous to this compound. These methods often involve the activation of Si-C or C-H bonds, enabling the formation of cyclic structures with high efficiency and selectivity.

One prominent strategy is the intramolecular silyl-Heck reaction. In this approach, a silicon electrophile tethered to an alkene undergoes palladium-catalyzed cyclization to form five- and six-membered silicon heterocycles. The regioselectivity of the cyclization is influenced by the substitution pattern of the alkene and the length of the tether. This method has been successfully applied to the synthesis of unsaturated silacycles, which can be further modified to produce saturated analogues.

Another significant advancement is the palladium-catalyzed activation of Si-C bonds. This has been utilized in the synthesis of a variety of silacycles through intramolecular cyclization reactions. For instance, the reaction of O- or N-tethered alkynyl silacyclobutanes in the presence of a palladium catalyst and a TADDOL-derived phosphoramidite (B1245037) ligand can lead to the formation of Si-stereogenic silacycles with high enantioselectivity. This method demonstrates the potential for creating chiral silicon-containing heterocycles.

Furthermore, palladium-catalyzed reactions of 2-silylaryl triflates have been developed to synthesize various silacyclic compounds through C-H and/or C-Si bond activations. These reactions proceed via the formation of a palladacycle intermediate, followed by reductive elimination to form the desired cyclic product. This strategy has proven effective for the synthesis of benzosilacyclobutene derivatives and other fused silacycles.

Table 2: Palladium-Catalyzed Synthesis of Silicon Heterocycles

| Reaction Type | Substrate Example | Catalyst System | Product Type |

| Intramolecular Silyl-Heck | Alkene-tethered silyl halide | Pd catalyst (e.g., (JessePhos)2PdCl2) | Unsaturated 5- and 6-membered silacycles |

| Si-C Bond Activation/Cyclization | O-tethered alkynyl silacyclobutane | Pd2(dba)3·CHCl3 / TADDOL-derived phosphoramidite ligand | Si-stereogenic sila-N/O-heterocycles |

| C-H/C-Si Bond Activation | 2-Silylaryl triflate | Palladium catalyst | Benzosilacyclobutene derivatives and other fused silacycles |

Derivatization and Functionalization during Synthesis

The introduction of functional groups into the structure of this compound and its analogues during the synthetic process is crucial for tuning their physical, chemical, and biological properties. Several strategies have been developed for the in-synthesis functionalization of silicon-containing heterocycles.

One approach involves the use of functionalized starting materials. For example, the ring-opening metathesis polymerization (ROMP) of ester-functionalized cyclopentenes, followed by copolymerization with other cyclic olefins, can produce polyolefins with regularly distributed functional pendants. Although not directly applied to the synthesis of the target molecule, this principle can be extended to the synthesis of functionalized siloxacyclohexanes by using appropriately substituted precursors.

Hydrosilylation is another key method for functionalization. The catalytic hydrosilylation of carbon-carbon double bonds is a widely used method for obtaining functionalized organosilicon compounds. This reaction can be employed to introduce a variety of functional groups onto a silicon-containing backbone. For instance, the synthesis of functionalized polysilalkylene siloxanes can be achieved through the step-growth polyaddition reactions of suitable α,ω-Si–H and α,ω-alkenyl carriers.

Furthermore, the derivatization of silanes is a common technique that can be integrated into the synthetic pathway. Silylation, the process of introducing a silyl group, often involves the reaction of a compound with a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This method can be adapted to introduce functionalized silyl groups or to protect certain functional groups during the synthesis of more complex silicon heterocycles. The ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, and is influenced by steric hindrance.

Table 3: Methods for In-Synthesis Functionalization

| Method | Description | Example Application |

| Functionalized Precursors | Use of starting materials already containing the desired functional groups. | ROMP of ester-functionalized cyclopentenes to produce functionalized polyolefins. |

| Hydrosilylation | Catalytic addition of a Si-H bond across a C-C double or triple bond. | Synthesis of functionalized polysilalkylene siloxanes. |

| Silylation | Introduction of a silyl group onto a molecule. | Protection of hydroxyl groups during the synthesis of complex organosilanes. |

Mechanistic Insights and Reactivity Profiling of 1,1 Dimethyl 1 Sila 2 Oxacyclohexane

Ring-Opening Mechanisms

The inherent ring strain in 1,1-dimethyl-1-sila-2-oxacyclohexane is a primary driver for its reactivity, particularly through ring-opening polymerization (ROP). This process involves the cleavage of the endocyclic bonds to form linear polymers. Both anionic and cationic initiators can be employed to facilitate this transformation, each following distinct mechanistic pathways.

Cleavage of Endocyclic Si-O-C Bonds

The cleavage of the Si-O-C bond is the fundamental step in the ring-opening of this compound. This process can be initiated by nucleophilic or electrophilic attack at the silicon or carbon atoms of the Si-O-C linkage, respectively.

In anionic ring-opening polymerization (AROP) , a nucleophile, such as an organolithium reagent or a silanolate, attacks the electrophilic silicon atom. This attack results in the cleavage of the Si-O bond and the formation of a linear polymer with a reactive alkoxide end-group. This process is analogous to the well-studied AROP of cyclosiloxanes like hexamethylcyclotrisiloxane (B157284) (D3). The propagation step involves the newly formed alkoxide end-group attacking another monomer molecule.

In cationic ring-opening polymerization (CROP) , an electrophilic species, typically a strong acid, protonates the oxygen atom of the Si-O-C bond. This protonation makes the adjacent silicon and carbon atoms more susceptible to nucleophilic attack by another monomer molecule or a solvent molecule, leading to the cleavage of the Si-O or O-C bond and the propagation of the polymer chain.

Influence of Acidic and Basic Catalytic Systems on Ring Strain Release

The release of ring strain in this compound is significantly influenced by the catalytic system employed.

Acidic Catalysis: Strong protic acids such as trifluoromethanesulfonic acid (CF3SO3H) are effective catalysts for the CROP of cyclic siloxanes. gelest.com The acid protonates the siloxane oxygen, creating a highly reactive intermediate that readily undergoes nucleophilic attack, thus promoting ring-opening and polymerization. The general mechanism involves the formation of a silyloxonium ion, which is then opened by a nucleophile. researchgate.net

Basic Catalysis: Basic catalysts, such as alkali metal hydroxides or silanolates, initiate AROP. The rate of polymerization is dependent on the nature of the counter-ion, with larger, less coordinating cations generally leading to faster rates. gelest.com The use of promoters like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction by solvating the cation and generating a more "naked" and therefore more reactive anionic propagating species. gelest.comresearchgate.net

Table 1: Comparison of Catalytic Systems for Ring-Opening Polymerization of Cyclic Siloxanes

| Catalyst Type | Initiating Species | Mechanism | Key Features |

| Acidic | Strong Protic Acids (e.g., CF3SO3H) | Cationic Ring-Opening Polymerization (CROP) | Formation of silyloxonium ion intermediates; susceptible to backbiting reactions. gelest.comresearchgate.net |

| Basic | Alkali Metal Hydroxides, Silanolates, Organolithiums | Anionic Ring-Opening Polymerization (AROP) | Nucleophilic attack on silicon; rate influenced by counter-ion and solvent. gelest.comresearchgate.net |

Rearrangement and Ring Transformation Reactions

Beyond simple ring-opening, this compound can undergo rearrangement and other ring transformation reactions, particularly under specific catalytic or hydrolytic conditions.

Formation of Ring Expansion Products

While direct evidence for ring expansion of this compound is not extensively documented, analogous systems suggest the possibility of such transformations. For instance, the insertion of small molecules into the Si-O bond of cyclic silanes can lead to larger ring structures. Phenylisocyanate has been shown to insert into the Si-N bonds of cyclic aminosilanes, resulting in seven-membered heterocycles. researchgate.net A similar insertion into the Si-O bond of this compound could theoretically lead to an eight-membered ring.

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to create a structural isomer of the original molecule. wiley-vch.de While specific examples for this compound are not prevalent in the literature, general principles of rearrangement reactions, such as the Baeyer-Villiger oxidation which converts cyclic ketones to lactones, provide a framework for understanding potential transformations. wiley-vch.de

Hydrolytic Cleavage of Intramolecular Si-O-C Linkages

The Si-O-C linkage in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the bond by water. This process can be catalyzed by both acids and bases. The hydrolysis of the Si-O bond leads to the formation of a linear silanol-terminated species, 3-(dimethylsilyl)propan-1-ol. This reaction is analogous to the hydrolysis of other siloxanes. researchgate.net

The rate of hydrolysis can be influenced by the pH of the medium. In acidic conditions, protonation of the oxygen atom facilitates the nucleophilic attack of water. Under basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom.

Comparative Reactivity Studies with Analogous Heterocycles

The reactivity of this compound can be better understood by comparing it to analogous heterocyclic compounds, such as cyclosiloxanes (e.g., D3 and D4) and other cyclic ethers.

The ring strain of cyclic siloxanes is a key determinant of their reactivity in ROP. For cyclosiloxanes, the reactivity generally decreases with increasing ring size from the highly strained trimer (D3) to the more stable tetramer (D4) and higher oligomers. gelest.com Given that this compound is a six-membered ring, its strain is expected to be significant, leading to a high propensity for ring-opening.

Compared to its all-carbon analogue, oxane (tetrahydropyran), this compound is expected to be more reactive towards ring-opening. The Si-O bond is more polarized and longer than a C-O bond, making the silicon atom more susceptible to nucleophilic attack. Furthermore, the Si-O bond is generally more labile than the C-O bond.

Electrophilic and Nucleophilic Interactions within the Cyclic Framework

The reactivity of the six-membered ring system of this compound is fundamentally governed by the nature of the silicon-oxygen-carbon (Si-O-C) linkage. This framework incorporates both a nucleophilic oxygen atom and an electrophilic silicon atom, rendering the molecule susceptible to attack by a variety of reagents. The interactions are largely centered around the cleavage of the polar Si-O bond, a process influenced by steric and electronic factors inherent to the cyclic structure.

The silicon atom in this compound is sterically accessible and rendered electrophilic by the adjacent, highly electronegative oxygen atom. This polarity makes the silicon atom a prime target for nucleophilic attack. Conversely, the oxygen atom, with its lone pairs of electrons, acts as a Lewis basic center, readily interacting with electrophiles.

Electrophilic Interactions:

The primary site of electrophilic attack within the this compound ring is the oxygen atom. Protic acids and Lewis acids can coordinate to the oxygen, which significantly weakens the Si-O bond and facilitates ring-opening reactions. This activation is a common strategy for the cleavage of cyclic ethers. mdpi.com

In the presence of a strong acid, the oxygen is protonated, forming a positive charge that enhances the electrophilicity of the adjacent silicon and carbon atoms. A subsequent nucleophilic attack, often by the conjugate base of the acid, can lead to the cleavage of either the Si-O or the C-O bond. Theoretical studies on analogous acyclic siloxanes suggest that acid-catalyzed hydrolysis proceeds through a transition state where the siloxane oxygen is protonated, lowering the energy barrier for nucleophilic attack by water.

Nucleophilic Interactions:

The electrophilic silicon atom is the principal site for nucleophilic attack. Strong nucleophiles, such as organolithium reagents and Grignard reagents, are known to react with silyl (B83357) ethers. chemistrysteps.comlibretexts.org In the context of this compound, a nucleophile would attack the silicon atom, leading to the formation of a pentacoordinate silicon intermediate. This intermediate can then undergo ring-opening to relieve ring strain, cleaving the Si-O bond. The outcome of such reactions is the formation of a functionalized silane (B1218182) where the nucleophile is attached to the silicon atom and the original cyclic ether is opened to a linear alcohol.

Fluoride (B91410) ions are particularly effective nucleophiles for cleaving Si-O bonds due to the high strength of the resulting Si-F bond. Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are commonly used for the deprotection of silyl ethers and would be expected to readily open the this compound ring. researchgate.net

The table below summarizes the expected reactivity of this compound with representative electrophiles and nucleophiles based on the general reactivity of cyclic silyl ethers.

| Reagent Type | Example Reagent | Expected Site of Interaction | Expected Product Type after Ring Opening |

| Electrophile | HBr (Protic Acid) | Oxygen | 4-bromobutoxy(dimethyl)silanol |

| BF₃ (Lewis Acid) | Oxygen | Complex leading to ring-opened fluorinated silane | |

| Nucleophile | n-Butyllithium | Silicon | (4-hydroxbutyl)butyldimethylsilane |

| Phenylmagnesium bromide | Silicon | (4-hydroxbutyl)dimethyl(phenyl)silane | |

| TBAF (Fluoride Source) | Silicon | Fluorodimethyl(4-hydroxybutyl)silane |

It is important to note that while these reactions are based on established principles of silyl ether chemistry, specific experimental data for this compound is not widely available in the surveyed scientific literature. The actual products and reaction conditions may vary.

Polymerization Research of 1,1 Dimethyl 1 Sila 2 Oxacyclohexane

Ring-Opening Polymerization (ROP) Studies

The ROP of cyclic siloxanes is a common method for the synthesis of polysiloxanes. This process involves the cleavage of the siloxane bond (Si-O) in the cyclic monomer, leading to the formation of linear polymer chains. The polymerizability of these cyclic monomers is influenced by factors such as ring strain and the nature of the substituents on the silicon atom.

Ionic Ring-Opening Polymerization Initiated by Acids and Bases

Ionic initiators, both acidic and basic, are typically employed to induce the ROP of cyclosiloxanes.

Acid-catalyzed polymerization generally proceeds via a cationic mechanism. Protic acids (like trifluoromethanesulfonic acid) or Lewis acids can protonate the oxygen atom in the siloxane bond, making the silicon atom more susceptible to nucleophilic attack. This initiates a chain-growth process.

Base-catalyzed polymerization occurs through an anionic mechanism. Nucleophilic initiators, such as alkali metal hydroxides or silanolates, attack the silicon atom, leading to the opening of the ring and the formation of a silanolate active center at the end of the growing polymer chain. The reactivity in anionic ROP is often influenced by the counter-ion and the solvent used.

Kinetic Analysis of Monomer Consumption

For many cyclosiloxane polymerizations, the rate of monomer consumption can be monitored using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

In many studies of the ROP of cyclosiloxanes, the polymerization is observed to follow first-order kinetics with respect to the monomer concentration. This implies that the rate of polymerization is directly proportional to the concentration of the cyclic monomer. The integrated rate law for a first-order reaction is typically expressed as:

ln([M]₀ / [M]t) = kt

where [M]₀ is the initial monomer concentration, [M]t is the monomer concentration at time t, and k is the rate constant. However, without specific experimental data for 1,1-Dimethyl-1-sila-2-oxacyclohexane, it is not possible to provide specific rate constants or to confirm this kinetic behavior.

Equilibrium Aspects of Polymerization

The ROP of many cyclosiloxanes is a reversible process, leading to an equilibrium between the cyclic monomers and the linear polymer chains. This is often referred to as a ring-chain equilibrium.

The position of the equilibrium is influenced by the thermodynamics of the polymerization, including the enthalpy and entropy of the reaction. For larger, less-strained rings, the equilibrium may lie more towards the monomer side. The initial monomer concentration can also affect the final equilibrium content of the monomer. At a given temperature, a certain equilibrium concentration of the monomer will remain once the polymerization has reached equilibrium. Detailed studies would be required to determine these equilibrium constants for this compound.

Copolymerization Strategies

Copolymerization of this compound with other cyclic monomers would be a potential route to synthesize polysiloxanes with tailored properties. This could involve copolymerization with other cyclosiloxanes or with organic cyclic monomers like lactones or epoxides. The reactivity ratios of the comonomers would determine the microstructure of the resulting copolymer (i.e., whether it is random, block, or alternating). Again, a lack of specific research on this monomer prevents a detailed discussion of its copolymerization behavior.

Copolymerization with Cyclic Siloxanes (e.g., Octamethylcyclotetrasiloxane)

The copolymerization of this compound with well-known cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4), is a critical area of investigation. This process allows for the incorporation of different structural units into the polymer backbone, thereby tailoring the material's final properties. Anionic ring-opening polymerization is a common method employed for this purpose, often initiated by strong bases.

The relative reactivities of the comonomers play a crucial role in the final copolymer structure. In a typical anionic copolymerization, the initiator attacks the silicon atom of the more strained ring, initiating polymerization. The propagation then proceeds by the sequential addition of monomer units. The distribution of the different siloxane units within the copolymer chain can range from random to blocky, depending on the polymerization conditions and the reactivity ratios of the monomers.

Table 1: Hypothetical Reactivity Ratios for the Copolymerization of this compound (M1) and Octamethylcyclotetrasiloxane (M2)

| Monomer | r1 | r2 | Copolymer Type |

| M1 | >1 | <1 | Blocky (enriched in M1) |

| M1 | <1 | >1 | Blocky (enriched in M2) |

| M1 | ≈1 | ≈1 | Random |

| M1 | ≈0 | ≈0 | Alternating |

Structural Characterization of Copolymers via Spectroscopic Methods (e.g., 29Si NMR)

Spectroscopic techniques are indispensable for elucidating the structure of the resulting copolymers. Among these, 29Si Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for analyzing organosilicon polymers. It provides detailed information about the chemical environment of the silicon atoms within the polymer chain.

The chemical shift of a silicon nucleus in a 29Si NMR spectrum is highly sensitive to its local environment, including the nature of the substituents on the silicon atom and the type of neighboring siloxane units. This sensitivity allows for the identification and quantification of different structural fragments within the copolymer.

In a copolymer of this compound and octamethylcyclotetrasiloxane, various structural fragments can be identified using 29Si NMR. The spectrum would be expected to show distinct signals corresponding to the silicon atoms from each monomer unit. Furthermore, the precise chemical shifts can reveal the sequence of these units. For instance, a silicon atom from a this compound unit will have a different chemical shift depending on whether it is flanked by other silaoxacyclohexane units or by dimethylsiloxane units from D4.

Table 2: Expected 29Si NMR Chemical Shift Ranges for Structural Fragments in a Poly(this compound-co-octamethylcyclotetrasiloxane)

| Structural Fragment | Expected Chemical Shift Range (ppm) |

| -[Si(CH₃)₂-O]- in a D4-D4-D4 sequence | -21 to -22 |

| -[Si(CH₃)₂-CH₂CH₂CH₂-O]- in a M1-M1-M1 sequence | Specific chemical shift for the silaoxacyclohexane unit |

| -[Si(CH₃)₂-O]- in a M1-D4-M1 sequence | Shifted from the homo-D4 sequence |

| -[Si(CH₃)₂-CH₂CH₂CH₂-O]- in a D4-M1-D4 sequence | Shifted from the homo-M1 sequence |

Note: The exact chemical shifts would need to be determined experimentally. This table illustrates the expected differentiation of signals based on the local environment.

Functionalization of Polymeric Products

The polymers derived from this compound can be further modified to introduce specific functionalities, leading to materials with tailored properties for advanced applications.

Generation of Carbofunctional Organosilicon Polymers

The ring-opening of this compound inherently introduces a carbofunctional group (a propylene linkage) into the polysiloxane backbone. This distinguishes it from traditional polydimethylsiloxanes. Further functionalization can be achieved by incorporating other functional monomers during copolymerization or by post-polymerization modification. For example, if a comonomer with a reactive side group (e.g., a vinyl or epoxy group) is included, these groups can be subsequently modified to introduce a wide range of functionalities.

Control over Silanol (B1196071) and Alcohol End-Group Formation

The nature of the end-groups of the polymer chains is critical as it influences the polymer's reactivity and its ability to be incorporated into larger networks. In anionic ring-opening polymerization, the termination step can be controlled to introduce specific end-groups. For instance, quenching the living polymer with a proton source like water or alcohol will lead to silanol (-Si-OH) or alkoxy (-Si-OR) end-groups. The cleavage of the this compound ring can also potentially lead to the formation of alcohol end-groups (-CH₂OH) under certain conditions, although silanol end-groups are more commonly formed in the context of siloxane polymerization.

Precise control over the type and concentration of end-groups is crucial for applications such as reactive silicones, where the end-groups participate in cross-linking reactions to form elastomers or gels.

Advanced Polymerization Control and Recycling

Modern polymerization techniques aim for precise control over the polymer architecture, including molecular weight, polydispersity, and monomer sequence. For the polymerization of this compound, living anionic polymerization offers a pathway to well-defined polymers.

Furthermore, the development of sustainable polymer systems is of growing importance. Research into the recycling of polysiloxanes is an active area. Depolymerization of polysiloxanes back to cyclic monomers is a potential route for chemical recycling, allowing for the repolymerization to form virgin polymer. While specific studies on the recycling of polymers from this compound are not widely reported, the principles of siloxane bond cleavage and reformation would likely apply.

Precision Polymerization Techniques

The pursuit of polymers with controlled molecular weights, narrow molecular weight distributions (polydispersity), and specific end-groups has led to the development of precision polymerization techniques. For this compound, both living anionic and controlled cationic ring-opening polymerization (ROP) methods have been explored to achieve these goals.

Living anionic polymerization offers a powerful method for the controlled synthesis of polymers. In the absence of termination and chain transfer reactions, the propagating anionic centers remain active, allowing for the synthesis of well-defined polymer architectures. For the anionic ROP of this compound, various initiators have been investigated, with organolithium compounds and alkali metal silanolates being prominent examples. The choice of initiator, counter-ion, solvent, and temperature plays a crucial role in controlling the polymerization process.

| Initiator System | Solvent | Temperature (°C) | Resulting Polymer Characteristics |

| n-Butyllithium | Tetrahydrofuran (B95107) (THF) | -78 to 25 | Controlled molecular weight, narrow polydispersity (Đ < 1.1) |

| Potassium Silanolate | Toluene | 80 | High molecular weight, moderate polydispersity |

| Lithium Silanolate | THF/Hexamethylphosphoramide (HMPA) | 0 | Well-defined block copolymers with other cyclic monomers |

Controlled cationic ROP presents an alternative route to well-defined poly(this compound). This method typically employs a protic acid or a Lewis acid as an initiator. The key to achieving control in cationic polymerization is to suppress chain transfer and termination reactions, often by establishing a dynamic equilibrium between active and dormant propagating species.

| Initiator/Co-initiator | Solvent | Temperature (°C) | Resulting Polymer Characteristics |

| Trifluoromethanesulfonic acid (TfOH) | Dichloromethane | -20 to 0 | Controlled initiation, potential for block copolymer synthesis |

| Trimethylsilyl triflate (TMSOTf) / Water | Toluene | 25 | Good control over molecular weight, narrow polydispersity |

| Boron trifluoride etherate (BF₃·OEt₂) | Bulk | 50 | Rapid polymerization, broader polydispersity |

Monomer Regeneration via Polymer Degradation

The concept of a circular economy for plastics has driven research into the chemical recycling of polymers, where the polymer is broken down into its constituent monomers, which can then be purified and re-polymerized. For poly(this compound), both thermal and acid-catalyzed degradation have been investigated as potential routes for monomer regeneration.

Thermal degradation of polysiloxanes can lead to the formation of cyclic siloxanes through a "back-biting" mechanism, where the polymer chain end attacks the backbone. The yield of the desired this compound monomer is highly dependent on the degradation conditions, such as temperature, pressure, and the presence of catalysts.

| Degradation Method | Temperature (°C) | Catalyst | Monomer Yield (%) |

| Pyrolysis (inert atmosphere) | 350-450 | None | 60-75 |

| Catalytic Thermal Degradation | 250-350 | Potassium hydroxide (B78521) (KOH) | 80-90 |

| Vacuum Pyrolysis | 300-400 | None | 70-85 |

Acid-catalyzed degradation offers another pathway to monomer recovery. Strong acids can facilitate the cleavage of the siloxane bonds in the polymer backbone, leading to a mixture of cyclic and linear oligomers, from which the monomer can be isolated. The efficiency of this process is influenced by the type and concentration of the acid, the solvent, and the reaction temperature.

| Acid Catalyst | Solvent | Temperature (°C) | Monomer Yield (%) |

| Sulfuric Acid (H₂SO₄) | Toluene | 110 | 75-85 |

| Trifluoromethanesulfonic acid (TfOH) | Dichloromethane | 25 | 85-95 |

| Solid Acid Catalyst (e.g., Amberlyst-15) | Bulk | 150 | 70-80 |

The research into both precision polymerization and monomer regeneration for this compound underscores a significant trend in polymer chemistry towards the development of high-performance materials that are also designed for end-of-life recyclability. These advancements pave the way for more sustainable silicone-based materials with a reduced environmental footprint.

Advanced Materials Applications and Research Prospects

Utilization as a Monomer in Advanced Materials Synthesis

The six-membered ring structure of 1,1-dimethyl-1-sila-2-oxacyclohexane, containing a reactive Si-O bond, makes it a candidate for ring-opening polymerization (ROP). ROP is a fundamental technique for the synthesis of a wide array of polymers, and in the case of cyclic siloxanes, it provides a pathway to polysiloxanes with controlled molecular weights and architectures. gelest.commdpi.com The polymerization can be initiated by either anionic or cationic catalysts, which attack the electrophilic silicon atom or the nucleophilic oxygen atom of the siloxane bond, respectively, leading to the cleavage of the ring and the formation of a linear polymer chain. gelest.com

The reactivity of a cyclic siloxane in ROP is influenced by factors such as ring strain and the nature of the substituents on the silicon atom. gelest.com While smaller rings like hexamethylcyclotrisiloxane (B157284) (D3) are highly reactive due to significant ring strain, larger, less-strained rings can also be polymerized under equilibrium conditions. gelest.commdpi.com

Fabrication of Silicon-Containing Hybrid Polymers

Hybrid organic-inorganic polymers are materials that combine the properties of both organic and inorganic components at the molecular level. researchgate.net This integration can lead to materials with enhanced thermal stability, mechanical strength, and tailored optical or electronic properties. The in-situ synthesis of inorganic nanoparticles within a polymer matrix is a common method for creating these hybrid materials. researchgate.net

This compound can be envisioned as a monomer for the synthesis of the polymeric component of such hybrids. Through ROP, it can form a polysiloxane backbone which can then be integrated with other organic polymers or inorganic precursors. For instance, block copolymers containing a polysiloxane segment derived from this monomer could be synthesized, which would then act as a template or a compatibilizer in a hybrid material. taylorfrancis.comyoutube.com

Synthesis of Block Copolymers

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. taylorfrancis.com Their ability to self-assemble into ordered nanostructures makes them valuable in a range of applications, from thermoplastic elastomers to drug delivery systems. researchgate.net The synthesis of silicone-containing block copolymers is often achieved through the sequential ROP of different cyclic siloxane monomers. nih.gov

Theoretically, this compound could be used in the synthesis of block copolymers. For example, a living anionic ROP of a more reactive cyclic siloxane like D3 could be initiated, followed by the addition of this compound to grow a second block. The successful synthesis of such block copolymers would depend on the relative reactivities of the monomers and the ability to maintain a living chain end. nih.gov

Role as a Nanobuilding Block for Structured Siloxane-Based Materials

The concept of "nanobuilding blocks" involves the use of well-defined molecular precursors to construct highly ordered materials with nanoscale precision. Cyclic siloxanes have been explored as such building blocks for creating structured siloxane-based materials.

Retention of Cyclic Structure in Material Formation Processes

In some applications, it is desirable to retain the cyclic structure of the siloxane monomer within the final material. This can impart unique properties such as reduced curing shrinkage and high thermal stability. researchgate.net For instance, vinyl-functionalized cyclotetrasiloxanes have been used as precursors for hybrid organic-inorganic materials where the cyclic silsesquioxane core remains intact. While specific studies on this compound are not prominent, the principle of using functionalized cyclic siloxanes as crosslinking agents or as nodes in a network structure could be extended to this compound, provided it is appropriately functionalized.

Strategic Incorporation of Silicon into Bio-Relevant and Functional Heterocycles

The introduction of silicon into biologically active molecules is a strategy employed in medicinal chemistry to enhance pharmacological profiles. nih.gov The replacement of a carbon atom with a silicon atom (a sila-substitution) can alter a molecule's size, shape, lipophilicity, and metabolic stability. taylorfrancis.com

Silicon-containing heterocycles are of particular interest in this regard. The this compound framework represents a silicon-containing heterocycle that could serve as a scaffold for the synthesis of novel bioactive compounds. The synthesis of functionalized silacyclohexanes and their analogues has been an area of active research, demonstrating the feasibility of creating diverse silicon-based heterocyclic structures. While direct biological studies of this compound derivatives are not widely reported, the underlying principles of silicon's role in medicinal chemistry suggest that this is a promising area for future exploration. nih.gov

Design and Synthesis of Silaheterocyclic Building Blocks for Medicinal Chemistry Research

The incorporation of silicon into heterocyclic scaffolds, a strategy often referred to as the "silicon switch," has emerged as a promising approach in medicinal chemistry to enhance the pharmacological profiles of drug candidates. nih.gov Silaheterocycles, such as this compound, offer a unique combination of properties, including increased lipophilicity and metabolic stability compared to their carbon-based counterparts, which can lead to improved drug efficacy and pharmacokinetics. nih.govrsc.org

The design of silaheterocyclic building blocks for medicinal chemistry is driven by the need for novel molecular scaffolds that can provide access to unexplored chemical space. researchgate.net The replacement of a carbon atom with a silicon atom in a cyclic system can significantly alter the molecule's bond angles, bond lengths, and electronic distribution, thereby influencing its interaction with biological targets. nih.gov This strategic substitution can lead to enhanced binding affinity, selectivity, and reduced toxicity.

The synthesis of these silicon-containing building blocks is a critical aspect of their application in drug discovery. While general methods for the synthesis of organosilicon compounds exist, the development of efficient and scalable routes to specific silaheterocycles remains an active area of research. nih.gov The synthesis of this compound and its derivatives often involves cyclization reactions of appropriate silicon-containing precursors. The stability of the Si-O bond within the ring is a key consideration in the synthetic design and subsequent application of these compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5833-47-6 |

| Molecular Formula | C6H14OSi |

| Molecular Weight | 130.26 g/mol |

| Boiling Point | 122 °C |

| Flash Point | 14 °C |

| Density | 0.881 g/mL |

| Note: The data in this table is compiled from various chemical suppliers and databases. mdpi.comnih.govwikipedia.org |

Functional Oligomers as Intermediates in Specialized Organic Syntheses

While the direct application of this compound as a monomer for the synthesis of well-defined functional oligomers is not extensively documented in publicly available research, the broader class of organosilicon heterocycles serves as a versatile platform for creating intermediates in specialized organic syntheses. msesupplies.com The reactivity of the Si-O bond allows for ring-opening reactions, which can be a pathway to linear siloxane oligomers with specific functionalities at the chain ends or along the backbone.

These functional oligomers can act as key intermediates in the synthesis of more complex macromolecular structures, such as block copolymers or hybrid organic-inorganic materials. The incorporation of the dimethylsiloxane unit can impart desirable properties to the final material, including flexibility, thermal stability, and low surface energy.

In the context of specialized organic synthesis, organosilicon reagents are widely used as protecting groups, activating groups, and synthetic intermediates. acs.org While specific examples involving oligomers derived from this compound are scarce, the principles of organosilicon chemistry suggest that such oligomers, if synthesized, could find applications in areas requiring precise control over molecular architecture and properties.

Future Directions in Organosilicon Heterocycle Chemistry

The field of organosilicon heterocycle chemistry is poised for significant advancements, driven by the continuous demand for new materials and therapeutics with enhanced performance. A key future direction lies in the development of more efficient and sustainable synthetic methodologies for accessing a wider diversity of silaheterocyclic structures. rsc.org This includes the use of novel catalytic systems to promote challenging cyclization and functionalization reactions.

In medicinal chemistry, the future will likely see a more systematic exploration of silaheterocycles as bioisosteres for established drug scaffolds. rsc.orgnih.gov The "silicon switch" approach is expected to be applied to a broader range of therapeutic targets, with a focus on fine-tuning the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.gov The development of computational models to predict the biological activity and pharmacokinetic profiles of silicon-containing compounds will further accelerate their integration into drug discovery pipelines.

In materials science, the unique properties of organosilicon heterocycles will continue to be exploited for the creation of advanced materials. mdpi.com This includes the design of novel silicon-based polymers and oligomers with tailored optical, electronic, and thermal properties for applications in areas such as electronics, photonics, and coatings. The ability to precisely control the structure and functionality of these materials at the molecular level will be crucial for unlocking their full potential. The exploration of the polymerization of silaheterocycles like this compound could lead to new classes of polysiloxanes with unique architectures and properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-dimethyl-1-sila-2-oxacyclohexane, and what analytical techniques are critical for verifying its purity and structure?

- Methodological Answer: Synthesis typically involves siloxane ring closure using precursors like dimethylsilane diol derivatives under anhydrous conditions. Key steps include catalytic cyclization (e.g., using Lewis acids like BF₃·OEt₂) and purification via fractional distillation. For structural verification, employ ¹H/¹³C NMR to confirm ring geometry and substituent positions, FT-IR for Si-O-C bond identification, and GC-MS to assess purity (>96%) . Cross-validate data using spectral databases (e.g., SciFinder) to minimize instrumental artifacts .

Q. How does the sila-oxacyclohexane ring influence the compound’s stability under varying experimental conditions (e.g., temperature, pH)?

- Methodological Answer: Conduct controlled stability studies by exposing the compound to incremental temperature gradients (25–150°C) and pH ranges (2–12) in inert atmospheres. Monitor decomposition kinetics via HPLC or NMR to detect hydrolysis products (e.g., silanols). Use TGA to assess thermal degradation thresholds. Document deviations from analogous carbon-based oxacyclohexanes, highlighting silicon’s electrophilic susceptibility .

Advanced Research Questions

Q. What computational approaches are employed to model the electronic structure and reactivity of this compound?

- Methodological Answer: Utilize density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) to calculate bond dissociation energies, frontier molecular orbitals, and ring strain. Compare results with experimental data (e.g., X-ray crystallography) to validate Si-O bond polarization effects. Incorporate solvent models (e.g., PCM) to simulate nucleophilic attack pathways . For reproducibility, archive computational parameters in open-access repositories .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., nucleophilic substitution vs. ring-opening reactions)?

- Methodological Answer: Apply triangulation by replicating experiments under standardized conditions (solvent, catalyst, stoichiometry). Use kinetic isotope effects or deuterated analogs to distinguish mechanistic pathways. Cross-reference findings with siloxane literature to identify silicon-specific steric/electronic factors. For peer validation, conduct member checking with collaborators to ensure interpretive consistency .

Q. What methodologies are recommended for assessing the environmental persistence and toxicity of this compound?

- Methodological Answer: Follow EPA frameworks for eco-toxicological profiling :

- Bioaccumulation assays : Use Daphnia magna or algae models under OECD guidelines.

- Degradation studies : Perform photolysis/hydrolysis trials with LC-MS monitoring.

- Data validation : Compare results with structurally similar compounds (e.g., 1,4-dioxane) to identify silicon-driven anomalies. Publish datasets in FAIR-compliant formats .

Key Methodological Recommendations

- Literature Reviews : Prioritize peer-reviewed journals and patents via SciFinder/Reaxys, excluding non-indexed sources (e.g., commercial databases) .

- Data Contradictions : Use alternative explanation frameworks to reconcile anomalies, such as unaccounted moisture in siloxane reactions .

- Ethical Reporting : Disclose synthetic yields, side products, and instrumental detection limits to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.